molecular formula C12H5BrN2O B8096612 2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Cat. No.: B8096612
M. Wt: 273.08 g/mol
InChI Key: HLAQKJZRTQNBDB-UHFFFAOYSA-N
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Description

2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a useful research compound. Its molecular formula is C12H5BrN2O and its molecular weight is 273.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Application in Organic Solar Cells :

    • The compound is used as an end-capped acceptor group in small molecule acceptors for organic solar cells. This usage is pivotal in achieving enhanced photovoltaic properties, such as increased absorption strength, reorganization energy values, and open circuit voltages (Ali et al., 2020).
    • It has been incorporated in various molecular structures to optimize the performance of asymmetric small molecule acceptors in polymer solar cells, significantly affecting power conversion efficiencies (Liu et al., 2020).
    • The compound contributes to the design of spirobifluorene-based small molecules, improving optoelectronic properties in organic solar cells (Ans et al., 2019).
  • Enhancing Photovoltaic Properties :

    • Studies have shown that modifying the terminal groups, including this compound, can significantly influence the optical and photovoltaic properties of solar cells (Yousaf et al., 2021).
  • Interface and Grain Boundary Passivation in Perovskite Solar Cells :

    • The compound is used in organic semiconductors to passivate interfaces and grain boundaries in perovskite solar cells, leading to increased efficiency and stability (Gao et al., 2020).
  • Development of Dyes for Organic Electronics :

    • It has been involved in the synthesis of new dyes based on the thieno[2,3-b]indole ring system, suitable for application in organic electronic devices (Bakiev et al., 2018).
  • Influencing Near-Infrared Absorption in Solar Cells :

    • This compound as an electron-withdrawing end group has been synthesized and shown to strongly influence near-infrared absorption in polymer solar cells (Tan et al., 2019).

Properties

IUPAC Name

2-(6-bromo-3-oxoinden-1-ylidene)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrN2O/c13-8-1-2-9-11(3-8)10(4-12(9)16)7(5-14)6-15/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAQKJZRTQNBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Reactant of Route 2
Reactant of Route 2
2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Reactant of Route 3
2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Reactant of Route 4
2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Reactant of Route 5
2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Reactant of Route 6
2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

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